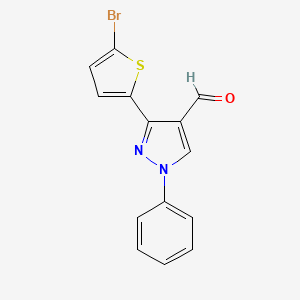

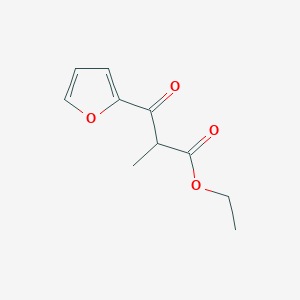

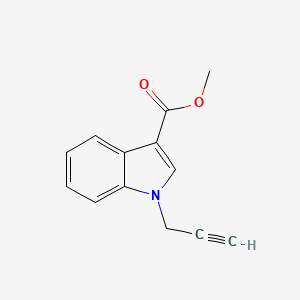

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate

概要

説明

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate, commonly known as EMOP, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble compound that has been used in a variety of laboratory experiments. EMOP has been found to have a number of biochemical and physiological effects on different organisms, making it a useful tool for scientists in a variety of disciplines.

科学的研究の応用

One-Pot Synthesis and Catalysis

A study presented a facile and efficient one-pot synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using K10 montmorillonite clay as a heterogeneous catalyst. This method highlights the potential of Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate in organic synthesis without the need for expensive transition metals, showcasing its versatility and functional group tolerance (Jin Zhang et al., 2018).

Photoinduced Oxidative Annulation

Another research illustrated the use of this compound in a photoinduced direct oxidative annulation process, providing access to highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants. This study emphasizes the compound's role in synthesizing complex organic structures through efficient and sustainable methods (Jin Zhang et al., 2017).

Material Science Applications

In material science, Poly(ethylene furanoate) (PEF), derived from furanic compounds similar to this compound, has been compared to Poly(ethylene terephthalate) (PET) for its superior barrier properties and thermal and mechanical properties. This research highlights the potential of furanic derivatives in creating fully biosourced alternatives to conventional plastics, offering improvements in performance and sustainability (S. K. Burgess et al., 2014).

Biobased Polyesters Synthesis

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters has been explored to produce novel biobased furan polyesters. This research demonstrates the use of furanic compounds in developing sustainable materials with potential applications in various industries, showcasing the environmental benefits and versatility of such derivatives (Yi Jiang et al., 2014).

Solar Cell Enhancements

A study on phenothiazine derivatives, including furan as a conjugated linker, showed improved device performance in dye-sensitized solar cells. This indicates the potential application of this compound derivatives in enhancing solar energy conversion efficiency, contributing to the development of more efficient renewable energy technologies (Se Hun Kim et al., 2011).

特性

IUPAC Name |

ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-13-10(12)7(2)9(11)8-5-4-6-14-8/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKSIJMUVZSZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

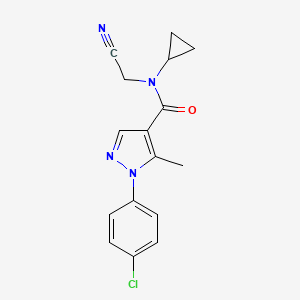

![9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2754195.png)

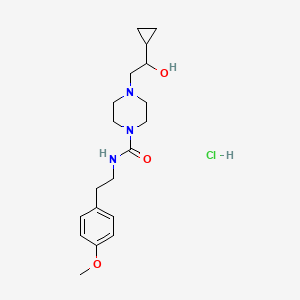

![4-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2754199.png)

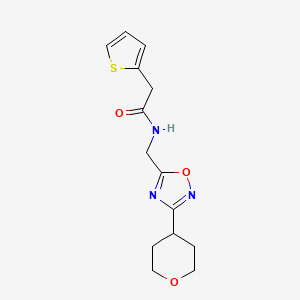

![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2754206.png)

![(E)-N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2754209.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-methylacetamide](/img/structure/B2754214.png)